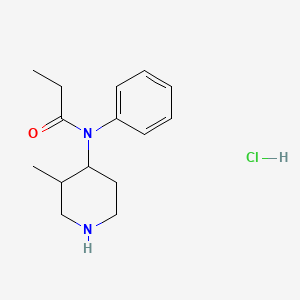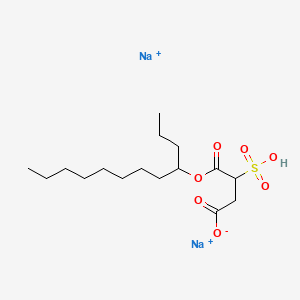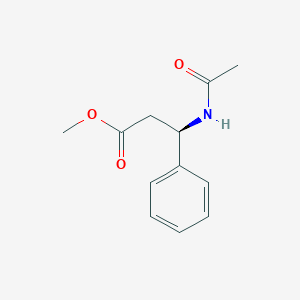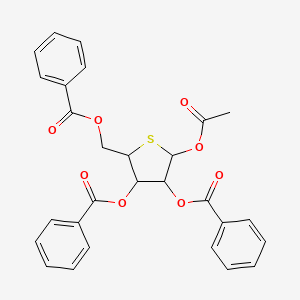
(3R,4S,5R)-2-acetoxy-5-((benzoyloxy)methyl)tetrahydrothiophene-3,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-2-acétoxy-5-((benzoyloxy)méthyl)tétrahydrothiophène-3,4-diyl dibenzoate est un composé organique complexe avec une structure unique qui comprend un cycle tétrahydrothiophène substitué par des groupes acétoxy et benzoyloxy
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3R,4S,5R)-2-acétoxy-5-((benzoyloxy)méthyl)tétrahydrothiophène-3,4-diyl dibenzoate implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du cycle tétrahydrothiophène: Cela peut être réalisé par une réaction de cyclisation impliquant un diène approprié et un thiol.
Introduction des groupes acétoxy et benzoyloxy: Ces groupes peuvent être introduits par des réactions d'estérification utilisant l'anhydride acétique et le chlorure de benzoyle, respectivement.
Purification: Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour l'étape de cyclisation et des procédés d'estérification à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(3R,4S,5R)-2-acétoxy-5-((benzoyloxy)méthyl)tétrahydrothiophène-3,4-diyl dibenzoate peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction: Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir le composé en un état plus réduit.
Substitution: Les groupes acétoxy et benzoyloxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation: Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution: Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des thiols ou des thioéthers.
Applications de la recherche scientifique
Chimie: Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Le composé peut avoir une activité biologique et pourrait être étudié pour ses effets sur divers systèmes biologiques.
Industrie: Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur de produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel le (3R,4S,5R)-2-acétoxy-5-((benzoyloxy)méthyl)tétrahydrothiophène-3,4-diyl dibenzoate exerce ses effets dépend de ses interactions avec les cibles moléculaires. Ceux-ci pourraient inclure:
Enzymes: Le composé peut inhiber ou activer des enzymes spécifiques, affectant les voies métaboliques.
Récepteurs: Il pourrait se lier aux récepteurs à la surface des cellules, déclenchant des cascades de signalisation.
Voies: Le composé peut influencer les voies cellulaires impliquées dans des processus tels que l'inflammation, l'apoptose ou la prolifération cellulaire.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism by which (3R,4S,5R)-2-acetoxy-5-((benzoyloxy)methyl)tetrahydrothiophene-3,4-diyl dibenzoate exerts its effects depends on its interactions with molecular targets. These could include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It could bind to receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound may influence cellular pathways involved in processes such as inflammation, apoptosis, or cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Halogénures de méthylammonium-plomb: Ces composés ont des applications dans les cellules solaires et autres technologies.
Composés soufrés: Divers composés contenant du soufre présentent des propriétés chimiques et une réactivité uniques.
Hydrure de positronium: Une molécule exotique aux propriétés uniques.
Unicité
(3R,4S,5R)-2-acétoxy-5-((benzoyloxy)méthyl)tétrahydrothiophène-3,4-diyl dibenzoate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses dans plusieurs domaines. Sa structure permet une large gamme de modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et l'utilisation industrielle.
Propriétés
Formule moléculaire |
C28H24O8S |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3 |
Clé InChI |
ACUZOAXNZDOSKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


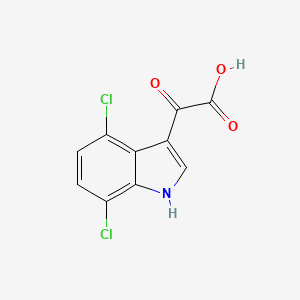
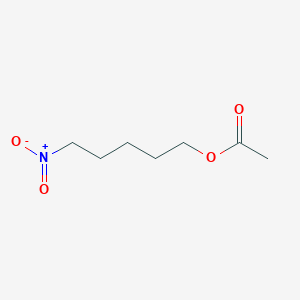
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
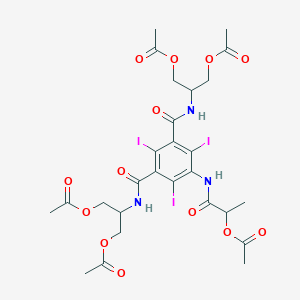
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

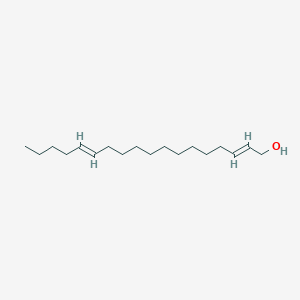
![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
